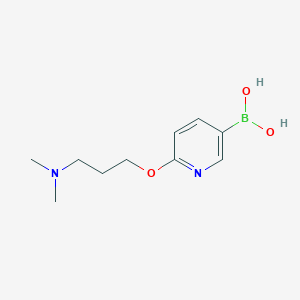

(6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid

Descripción general

Descripción

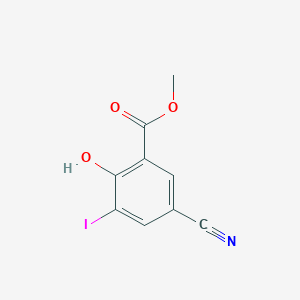

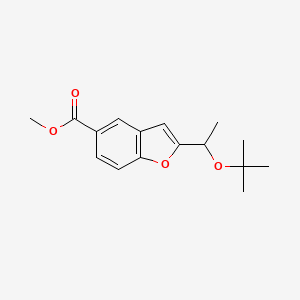

“(6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid” is a chemical compound that is often used in laboratory settings . It is also known as “6-[3-(Dimethylamino)propoxy]pyridine-3-boronic acid pinacol ester” and is part of the Acros Organics product portfolio .

Molecular Structure Analysis

The molecular formula of this compound is C16H27BN2O3 . The InChI Key is QWJUJXPYTLOKRL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound appears as a white to off-white solid . Its melting point ranges from 33°C to 39°C .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Borylation Reaction

Boronic acid derivatives, such as (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid, are crucial in the pharmaceutical industry for API-based synthesis. The palladium-catalyzed Suzuki–Miyaura borylation reactions are highly efficient for preparing various active agents. This process is significant in forming dimerization products with potential anti-cancer and anti-TB properties (Sanghavi et al., 2022).

Catalysis in Amide Formation

Novel boronic acid–base complexes have been developed as reusable homogeneous catalysts for amide condensation. These complexes include the use of boronic acids like (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid. Such catalysts can release free boronic acids during reactions and can be regenerated, making them valuable in large-scale process chemistry (Lu et al., 2017).

Anticancer Activity

Studies have identified boronic acid-based molecules as activators of PKM2, a critical enzyme for cancer cell metabolism. These compounds, including variants of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid, selectively target cancer cells, demonstrating potent anticancer activity and paving the way for new anticancer agents (Patle et al., 2021).

Synthesis of Heteroarylpyridines

The synthesis of heteroarylpyridines, including derivatives of boronic acids like (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid, has been studied. These compounds are used in Suzuki cross-coupling reactions to create highly functionalized heteroarylpyridine derivatives. Such reactions are important for developing new compounds with potential pharmaceutical applications (Smith et al., 2008).

Metabolite Profiling in Drug Development

In drug development, the metabolite profiling of boronic acid-based anticancer molecules is crucial. This includes studying the pharmacokinetics and stability of compounds similar to (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid, which helps in understanding their potential as cancer treatments (Zagade et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound might interact with palladium catalysts or other components involved in these reactions.

Mode of Action

Boronic acids and their derivatives are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative forms a complex with a palladium catalyst, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond .

Biochemical Pathways

The compound likely participates in the Suzuki-Miyaura cross-coupling pathway, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction . The downstream effects of this pathway depend on the specific reactants and products involved.

Result of Action

The primary result of the compound’s action would be the formation of a new carbon-carbon bond via a Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used.

Action Environment

The efficacy and stability of the compound, as well as its participation in Suzuki-Miyaura cross-coupling reactions, can be influenced by various environmental factors. These include the presence of a palladium catalyst, the pH of the reaction environment, the temperature, and the presence of other reactants .

Propiedades

IUPAC Name |

[6-[3-(dimethylamino)propoxy]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BN2O3/c1-13(2)6-3-7-16-10-5-4-9(8-12-10)11(14)15/h4-5,8,14-15H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTVITPDEGCMGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OCCCN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728168 | |

| Record name | {6-[3-(Dimethylamino)propoxy]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1003043-49-9 | |

| Record name | {6-[3-(Dimethylamino)propoxy]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1399645.png)

![7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1399651.png)